molecular formula C12H16N2 B11830910 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B11830910
M. Wt: 188.27 g/mol
InChI Key: ZPBDAXLBVHSJKS-UHFFFAOYSA-N
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Description

1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable target for drug development and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . These methods are efficient and allow for the production of the compound on a gram scale.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine exerts its effects involves its interaction with sigma receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of ion channels . The compound binds to these receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific structural configuration, which provides high affinity and selectivity for sigma receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C12H16N2/c13-7-12-8-14-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2

InChI Key

ZPBDAXLBVHSJKS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(CN1)CN)C3=CC=CC=C3

Origin of Product

United States

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